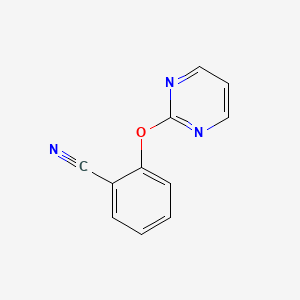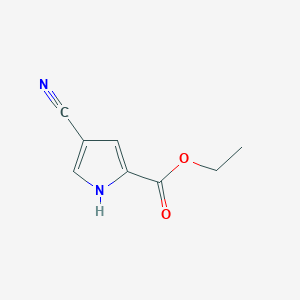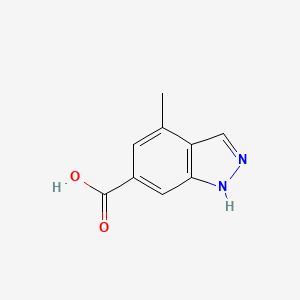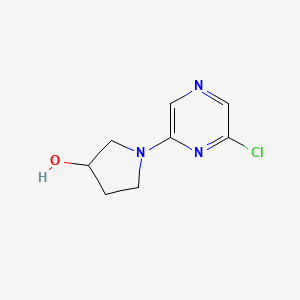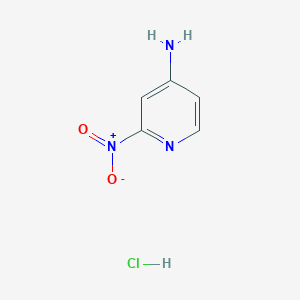
2-Nitro-pyridin-4-ylamine hydrochloride
Vue d'ensemble
Description
2-Nitro-pyridin-4-ylamine hydrochloride is an off-white solid with a molecular weight of 175.57 .
Molecular Structure Analysis
The molecular structure of 2-Nitro-pyridin-4-ylamine hydrochloride is represented by the linear formula C5H6ClN3O2 . The InChI code for this compound is 1S/C5H5N3O2.ClH/c6-4-1-2-7-5 (3-4)8 (9)10;/h1-3H, (H2,6,7);1H .Physical And Chemical Properties Analysis
2-Nitro-pyridin-4-ylamine hydrochloride is an off-white solid . Its molecular weight is 175.57 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Efficient and Selective Synthesis : 2-Nitro-pyridin-4-ylamine hydrochloride plays a role in the synthesis of various chemical compounds. For instance, it is used in the formation of alkoxy substituted di(pyridin-2-yl)amines and N-arylpyridin-2-ylamines through nitro group reduction. The influence of different atoms at specific positions of these compounds has been a subject of study, indicating the compound's importance in synthetic chemistry (Grig-Alexa et al., 2012).
Catalytic Synthesis : This chemical is also involved in catalytic processes. For example, in the synthesis of isocyanates by carbonylation of aromatic nitro compounds, pyridine and pyridine hydrochloride, including derivatives of 2-nitro-pyridin-4-ylamine, are used to activate catalytic reactions (Manov-Yuvenskii et al., 1980).
Redox Reactions : Research into redox-denitration reactions of aromatic nitro compounds, where compounds like 2-nitro-pyridin-4-ylamine are used, has been conducted. These studies help in understanding complex chemical reactions and their mechanisms (Rees & Tsoi, 2000).
Biochemical and Pharmaceutical Research
Anticancer Agent Synthesis : There has been research into synthesizing potential anticancer agents using derivatives of 2-nitro-pyridin-4-ylamine. These studies involve complex chemical reactions and assessments of their efficacy against specific cancer cells, highlighting the compound's role in medicinal chemistry (Temple et al., 1983).
Neurological and Psychotropic Research : An electrochemical study of a hallucinogen, where 2-nitro-pyridin-4-ylamine derivatives were used, demonstrates the compound's utility in understanding the molecular-electronic structure and its relationship with pharmaceutical or biological activity. This study highlights the compound's relevance in neuroscientific research (Richter et al., 1988).
Electronic and Material Science
- Electronic Transport Studies : The influence of the nitro side-group in pyridine-based molecules, including 2-nitro-pyridin-4-ylamine derivatives, on single molecular conductance has been investigated. This research is significant for understanding electron transport in single-molecule junctions, with implications in nanotechnology and electronics (Huang et al., 2018).
Propriétés
IUPAC Name |
2-nitropyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2.ClH/c6-4-1-2-7-5(3-4)8(9)10;/h1-3H,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSZUUAIPGULCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-pyridin-4-ylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



